DL-缬氨酸-2-d1

描述

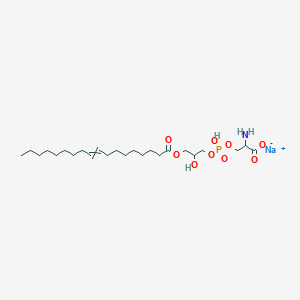

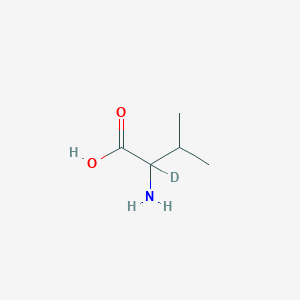

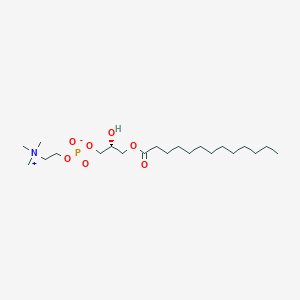

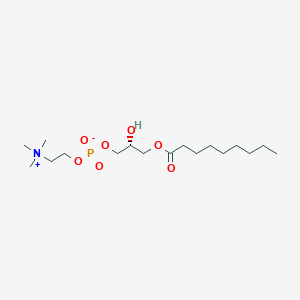

DL-Valine-2-d1 is a variant of DL-Valine, an amino acid commonly found as a component of total parenteral nutrition . It has a molecular formula of (CH3)2CHCD(NH2)CO2H . It is primarily used for research and development purposes and is not advised for medicinal, household, or other uses .

Molecular Structure Analysis

The molecular structure of DL-Valine-2-d1 is similar to that of DL-Valine. It has a linear formula of (CH3)2CHCD(NH2)CO2H . The structural and electronic properties of crystalline DL-Valine have been studied within the framework of density functional theory including van der Waals interactions .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of DL-Valine-2-d1, focusing on six unique fields:

Pharmaceuticals and Drug Development

DL-Valine-2-d1 is used as a chiral building block in the synthesis of various pharmaceutical compounds. Its isotopic labeling helps in tracing metabolic pathways and understanding drug interactions. This application is crucial for developing new medications and optimizing existing ones .

Agricultural Pesticides

DL-Valine-2-d1 serves as an intermediate in the synthesis of agricultural pesticides. Its derivatives, such as fluvalinate, are broad-spectrum insecticides with low mammalian toxicity. This makes it valuable for protecting crops while ensuring safety for humans and animals .

Veterinary Antibiotics

In veterinary medicine, DL-Valine-2-d1 is used to synthesize semi-synthetic antibiotics like valnemulin. These antibiotics are essential for treating bacterial infections in animals, contributing to animal health and food safety .

Cell Culture and Biotechnology

DL-Valine-2-d1 is employed in cell culture media to selectively inhibit fibroblast proliferation. This selective inhibition is beneficial in various biotechnological applications, including tissue engineering and regenerative medicine .

Nutritional Supplements

DL-Valine-2-d1 is also used in the formulation of nutritional supplements. As an essential amino acid, valine plays a critical role in muscle metabolism, tissue repair, and nitrogen balance in the body. Isotopically labeled valine helps in studying protein synthesis and degradation in nutritional research .

Chemical Research and Synthesis

In chemical research, DL-Valine-2-d1 is utilized for studying reaction mechanisms and kinetics. Its isotopic labeling provides insights into the behavior of molecules during chemical reactions, aiding in the development of new synthetic methods and materials .

安全和危害

Safety measures for handling DL-Valine-2-d1 include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

2-amino-2-deuterio-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i4D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-QYKNYGDISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C(C)C)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Valine-2-d1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-di-[(9E)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B3044029.png)

![Nickelate(1-), diaqua[(4S,16R,27Z)-4-(carboxy-|EO)-3-[(carboxy-|EO)methyl]-10,13,19-trioxo-16-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-14,18-dioxa-3,9-diazahexatriacont-27-enoato(3-)-|EN3,|EO1]-, hydrogen (1:1)](/img/structure/B3044032.png)

![Ethanaminium, 2-[[[(2R)-2-[(6,7-dibromo-1-oxooctadecyl)oxy]-3-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt](/img/structure/B3044041.png)

![Tetradecanoic acid, (1R)-1-[[[hydroxy[(2S)-2-hydroxy-3-[(1-oxotetradecyl)oxy]propoxy]phosphinyl]oxy]methyl]-1,2-ethanediyl ester, ammonium salt](/img/structure/B3044046.png)